Indecainide
Overview
Description
Indecainide is a rarely used antidysrhythmic compound that belongs to the membrane-stabilizing group of antiarrhythmic agents. It has local anesthetic activity and exhibits electrophysiologic effects characteristic of the IC class of antiarrhythmics . This compound is primarily used for the treatment of life-threatening dysrhythmias and sustained ventricular tachycardia .
Scientific Research Applications
Indecainide has several scientific research applications, including:
Mechanism of Action
Target of Action
Indecainide primarily targets the Sodium channel protein type 5 subunit alpha . This protein is a critical component of sodium channels, which play a key role in generating and conducting electrical signals in neurons and muscle cells, including the heart.
Mode of Action
This compound acts as an inhibitor of the sodium channels on the neuronal cell membrane . By limiting the spread of seizure activity and reducing seizure propagation, it exerts its antiarrhythmic actions . Specifically, these actions are mediated through effects on sodium channels in Purkinje fibers , specialized cells in the heart that play a crucial role in coordinating its contractions.
Biochemical Pathways
By inhibiting these channels, this compound can alter the electrical activity within these cells, thereby affecting the overall function of the nervous and cardiovascular systems .
Pharmacokinetics
This compound is nearly completely absorbed following oral administration . In animal studies, the plasma half-life of this compound after acute oral administration was found to be 3-5 hours in rats, dogs, and monkeys . Fecal elimination was the primary route of excretion of the drug in rats and mice after oral dosing .
Result of Action
The inhibition of sodium channels by this compound results in a decrease in the excitability of neurons and cardiac muscle cells, thereby limiting the spread of seizure activity and reducing the propagation of abnormal heart rhythms . This can lead to a reduction in the frequency and severity of seizures and arrhythmias, improving the quality of life for individuals with these conditions .
Safety and Hazards
When given orally to either young adult rats or mice, the LD50 of Indecainide was 100 mg/kg . Symptoms of overdose include nausea and vomiting, convulsions, hypotension, bradycardia, syncope, extreme widening of the QRS complex, widening of the QT interval, widening of the PR interval, ventricular tachycardia, AV nodal block, asystole, bundle branch block, cardiac failure, and cardiac arrest .
Future Directions
Indecainide is a rarely used antidysrhythmic . It was developed and marketed by Lilly, but it has now been discontinued . Future therapeutic trends will depend on the results of large multicenter clinical secondary prevention trials . New antiarrhythmic drugs with original electrophysiologic profiles and minimal adverse effects must prove their ability not only to suppress arrhythmias but also to reduce .
Biochemical Analysis
Biochemical Properties
Indecainide interacts with sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by acting on sodium channels on the neuronal cell membrane, thereby limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, arrhythmias produced by ouabain were converted to sinus rhythm by this compound at a specific dosage and plasma concentration . Moreover, in conscious dogs, this compound prolonged the PR and QRS intervals at a corresponding plasma concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when given orally to either young adult rats or mice, the LD50 was 100 mg/kg .
Preparation Methods
The synthesis of Indecainide involves the condensation of 9-cyanofluorene with 3-(dimethylamino)propyl chloride using sodium amide in refluxing tetrahydrofuran. This reaction produces 9-[3-(dimethylamino)propyl]-9-cyanofluorene, which is then partially hydrolyzed with hot sulfuric acid water . Another synthetic route involves the condensation of fluorene-9-carboxamide with acrylonitrile in the presence of benzyltrimethylammonium hydroxide in hot dioxane, followed by hydrogenation and condensation with isopropylamine over platinum oxide .
Chemical Reactions Analysis
Indecainide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include sulfuric acid, hydrogen gas, platinum oxide, and benzyltrimethylammonium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Indecainide is similar to other class IC antiarrhythmic agents, such as flecainide and encainide . this compound is unique in its specific electrophysiologic effects and its local anesthetic activity . Unlike some other antiarrhythmic agents, this compound has a minimal propensity for producing adverse side effects in humans .
Similar Compounds
- Flecainide
- Encainide
- Propafenone
This compound’s unique combination of antiarrhythmic and local anesthetic properties makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEWGESNIULAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73681-12-6 (hydrochloride) | |
Record name | Indecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2057819 | |
Record name | Indecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.96e-04 g/L | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Indecainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74517-78-5 | |
Record name | 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74517-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDECAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AZF20DM1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94-95 °C, 94 - 95 °C | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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